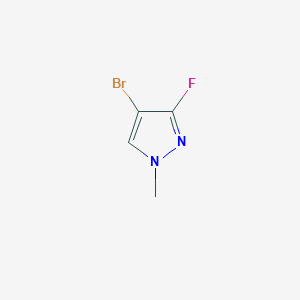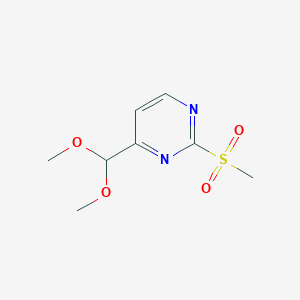
1-(2-Naphthylsulfonyl)-4-benzylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthylsulfonyl)-4-benzylpiperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a naphthylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-benzylpiperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-naphthalenesulfonyl chloride under basic conditions, typically using a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Naphthylsulfonyl)-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Naphthylsulfonyl)-4-benzylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 1-(2-Naphthylsulfonyl)-4-benzylpiperazine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The naphthylsulfonyl group is known to enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the benzyl group can provide additional stability and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Naphthylsulfonyl)piperazine: Lacks the benzyl group, which may result in different binding properties and biological activities.
4-Benzylpiperazine: Lacks the naphthylsulfonyl group, which affects its solubility and reactivity.
1-(2-Naphthylsulfonyl)-4-methylpiperazine: The methyl group instead of the benzyl group can lead to variations in steric and electronic properties.
Uniqueness: 1-(2-Naphthylsulfonyl)-4-benzylpiperazine is unique due to the combination of the naphthylsulfonyl and benzyl groups, which confer distinct chemical and biological properties. This dual substitution allows for enhanced interactions with biological targets and improved solubility and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-benzyl-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,21-11-10-19-8-4-5-9-20(19)16-21)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLCIXKGWZRVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)



![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)



![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

